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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the versatile chemical intermediate, 1-bromo-2-iodo-4-nitrobenzene. This compound holds

significant potential as a building block in the development of novel pharmaceutical agents and

other complex organic molecules. The strategic placement of three distinct functional groups—

bromo, iodo, and nitro—on the benzene ring offers a rich platform for a variety of chemical

transformations.

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 1-bromo-2-iodo-4-nitrobenzene is presented

below. While experimental spectroscopic data for this specific isomer is not widely published,

the table includes predicted values based on the analysis of structurally related compounds

and established spectroscopic principles.
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Property Value

Molecular Formula C₆H₃BrINO₂

Molecular Weight 327.90 g/mol

CAS Number 63037-63-8[1]

Appearance Predicted: Yellow to orange crystalline solid

Melting Point
Not reported; predicted to be a solid at room

temp.

¹H NMR (Predicted)
δ 8.5-8.7 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d,

1H) ppm

¹³C NMR (Predicted)
δ 150-152, 140-142, 135-137, 130-132, 125-

127, 95-97 ppm

IR Spectroscopy (Predicted)

1515-1535 cm⁻¹ (asymmetric NO₂ stretch),

1340-1360 cm⁻¹ (symmetric NO₂ stretch), 800-

850 cm⁻¹ (C-H out-of-plane bending), 700-750

cm⁻¹ (C-Br stretch), 600-650 cm⁻¹ (C-I stretch)

Mass Spectrometry (EI) M⁺ peak at m/z ≈ 327, 329 (due to Br isotopes)

Proposed Synthesis: Sandmeyer Reaction
The most plausible and efficient synthetic route to 1-bromo-2-iodo-4-nitrobenzene is via a

Sandmeyer reaction, starting from the readily available precursor, 2-bromo-4-nitroaniline. This

well-established reaction class allows for the conversion of an aromatic amine to an aryl halide

through the formation of a diazonium salt intermediate.[2][3][4] The iodination step of a

Sandmeyer reaction is particularly straightforward as it often does not require a copper catalyst.

[2][5]

Experimental Protocol: Synthesis
Materials:

2-Bromo-4-nitroaniline
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Concentrated sulfuric acid (H₂SO₄)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Deionized water

Ice

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Diazotization:

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-

bromo-4-nitroaniline to a mixture of concentrated sulfuric acid and deionized water.

Maintain the temperature below 5 °C and slowly add a solution of sodium nitrite in

deionized water dropwise.

Stir the reaction mixture vigorously for 30 minutes at this temperature to ensure the

complete formation of the diazonium salt.

Iodination:

In a separate flask, prepare a solution of potassium iodide in deionized water.

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide

solution. Vigorous nitrogen gas evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 2-3 hours to ensure the complete decomposition of the diazonium salt.

Work-up and Purification:

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any

unreacted iodine.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude 1-bromo-2-iodo-4-nitrobenzene by column chromatography on silica

gel, using a gradient of hexanes and ethyl acetate as the eluent.

Characterization:

Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass

spectrometry to confirm its identity and purity.

Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

Process the spectra to identify the chemical shifts (δ) in parts per million (ppm) and the

coupling constants (J) in Hertz (Hz) for the aromatic protons.

Infrared (IR) Spectroscopy
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Protocol:

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Alternatively, prepare a KBr pellet of the sample.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the nitro group and the

aromatic C-H, C-Br, and C-I bonds.

Mass Spectrometry (MS)
Protocol:

Introduce a dilute solution of the sample into a mass spectrometer, typically using an

electron ionization (EI) source.

Acquire the mass spectrum, looking for the molecular ion peak (M⁺) that corresponds to the

molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio

of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Visualizations
Caption: Proposed synthesis workflow for 1-Bromo-2-iodo-4-nitrobenzene.
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Click to download full resolution via product page

Caption: Logical workflow for the characterization of 1-Bromo-2-iodo-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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